Benzenepropanol

Catalog No.
S573459
CAS No.
122-97-4
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenepropanol

CAS Number

122-97-4

Product Name

Benzenepropanol

IUPAC Name

3-phenylpropan-1-ol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

VAJVDSVGBWFCLW-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 5,680 mg/L at 25 °C
Soluble in carbon tetrachloride; miscible with ethanol, ether
Soluble in fixed oils, propylene glycol; insoluble in glycerin
5.68 mg/mL at 25 °C
slightly soluble in water; soluble in oils
miscible (in ethanol)

Synonyms

3-phenyl-1-propanol, 3-phenylpropanol-1

Canonical SMILES

C1=CC=C(C=C1)CCCO

The exact mass of the compound 3-Phenyl-1-propanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m5.68 mg/ml at 25 °cin water, 5,680 mg/l at 25 °csoluble in carbon tetrachloride; miscible with ethanol, ethersoluble in fixed oils, propylene glycol; insoluble in glycerin5.68 mg/ml at 25 °cslightly soluble in water; soluble in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16942. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. It belongs to the ontological category of monocyclic arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Benzenepropanol (CAS 122-97-4), also known as 3-phenyl-1-propanol, is a fully saturated primary aromatic alcohol characterized by a three-carbon aliphatic chain linking the phenyl ring to the hydroxyl group. As a high-purity, moderately viscous liquid with a boiling point of approximately 236 °C, it serves as a critical building block in both pharmaceutical manufacturing and fragrance formulation . Unlike its unsaturated or shorter-chain analogs, benzenepropanol provides absolute stability under catalytic hydrogenation conditions, making it an ideal precursor for complex multi-step syntheses [1]. Its specific chain length and thermal properties dictate its procurement value, functioning as the direct starting material for active pharmaceutical ingredients (APIs) like dapoxetine and acting as a low-volatility fixative in industrial perfumery [2].

Substituting benzenepropanol with closely related analogs fundamentally compromises process predictability and product performance. If a buyer substitutes cinnamyl alcohol (the unsaturated analog), the allylic double bond introduces severe instability during downstream reduction or oxidation steps, often leading to complex mixtures of hydrocinnamaldehyde and undesired hydrogenolysis byproducts [1]. Conversely, substituting with 2-phenylethanol (a shorter-chain homolog) alters the steric profile, completely invalidating its use as a precursor for APIs that require a precise three-carbon linker [2]. Furthermore, in formulation contexts, the lower boiling point of 2-phenylethanol (~219 °C vs. ~236 °C for benzenepropanol) drastically increases volatility, destroying the required fixative tenacity in long-lasting fragrance bases[3].

API Synthesis Efficiency: Direct Precursor for Dapoxetine

In the synthesis of the API dapoxetine, the choice of starting material dictates the complexity and yield of the entire process. Utilizing benzenepropanol as the direct starting material enables a highly efficient 5-step enantioselective sequence that yields (S)-(+)-dapoxetine with a >33% overall yield and >91% enantiomeric excess [1]. Attempting to use cinnamyl-based precursors requires highly selective, thermodynamically challenging hydrogenation steps that typically suffer from over-reduction, capping intermediate yields at roughly 67% due to the formation of deep hydrogenation byproducts [2].

Evidence DimensionOverall synthesis efficiency / Intermediate yield
Target Compound DataBenzenepropanol (>33% overall 5-step yield for (S)-dapoxetine)
Comparator Or BaselineCinnamyl precursors (Prone to ~67% over-reduction mixtures during selective hydrogenation)
Quantified DifferenceEliminates the selective hydrogenation bottleneck, preserving >33% overall API yield
ConditionsEnantioselective C-H amination vs. catalytic hydrogenation

Procuring the fully saturated benzenepropanol eliminates the need for thermodynamically difficult selective reductions, significantly increasing the overall yield of high-value APIs.

Chemical Stability in Reductive Workflows

When subjected to catalytic hydrogenation or strong reducing environments, the structural differences between aromatic alcohols become critical. Benzenepropanol is fully saturated and exhibits 100% stability against C=C reduction under standard catalytic conditions [1]. In stark contrast, its unsaturated comparator, cinnamyl alcohol, is highly reactive; under typical Pd or Pt catalysis, it rapidly undergoes deep hydrogenation to form benzenepropanol or hydrogenolysis to trans-beta-methylstyrene, often dropping to <10% selectivity for the intact alcohol within hours [2].

Evidence DimensionStability under hydrogenation conditions
Target Compound DataBenzenepropanol (100% stable, no C=C bonds to reduce)
Comparator Or BaselineCinnamyl alcohol (Highly unstable, rapidly reduces to benzenepropanol or trans-beta-methylstyrene)
Quantified Difference100% retention of molecular integrity vs. rapid degradation/conversion
ConditionsPd/Pt catalyzed hydrogenation environments

Buyers must select benzenepropanol for multi-step syntheses involving reducing agents to prevent catastrophic yield losses associated with allylic double-bond reduction.

Thermal Volatility and Formulation Tenacity

For industrial formulation, the volatility of an aromatic alcohol dictates its utility as a base note or fixative. Benzenepropanol possesses a boiling point of 235-236 °C, granting it low vapor pressure and excellent tenacity [1]. Its most common shorter-chain substitute, 2-phenylethanol, boils at approximately 219 °C [1]. This ~16 °C difference fundamentally alters the evaporation kinetics; benzenepropanol remains in the formulation matrix significantly longer, functioning as a true fixative rather than a volatile top or middle note.

Evidence DimensionBoiling point and thermal volatility
Target Compound DataBenzenepropanol (bp ~235-236 °C)
Comparator Or Baseline2-Phenylethanol (bp ~219 °C)
Quantified Difference~16 °C higher boiling point for benzenepropanol
ConditionsStandard atmospheric pressure (760 mmHg)

Formulators should procure benzenepropanol over 2-phenylethanol when long-lasting base note tenacity and low volatility are required in the final product.

Active Pharmaceutical Ingredient (API) Manufacturing

Benzenepropanol is the optimal, procurement-ready precursor for synthesizing dapoxetine and related central nervous system agents. Its pre-formed, fully saturated three-carbon chain allows chemists to bypass thermodynamically unfavorable selective hydrogenation steps, directly feeding into high-yield enantioselective amination workflows [1].

Complex Multi-Step Organic Synthesis

In synthetic routes requiring strong reducing agents or catalytic hydrogenation, benzenepropanol serves as a stable building block. Unlike cinnamyl alcohol, which degrades or over-reduces, benzenepropanol maintains its structural integrity, ensuring predictable downstream reactivity [2].

High-Tenacity Fragrance and Cosmetic Formulation

Due to its elevated boiling point (~236 °C) relative to shorter-chain analogs like 2-phenylethanol, benzenepropanol is highly recommended as a fixative in perfumery. It provides a stable, long-lasting balsamic and floral base note that anchors more volatile fragrance components [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Liquid
Clear light yellow liquid; [Sigma-Aldrich MSDS]
Colourless, slightly viscous liquid, sweet hyacinth odou

Color/Form

Colorless liquid
Slightly viscous, colorless liquid

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

136.088815002 Da

Monoisotopic Mass

136.088815002 Da

Boiling Point

241 °C
Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg
235.00 to 236.00 °C. @ 760.00 mm Hg

Flash Point

Flash Point: 212 °F/ 100 °C/ closed cup

Heavy Atom Count

10

Taste

Sweet and pungent taste suggestive of apricot
Spicy, cinnamon, balsamic, fruity, winey and honey-like with floral nuances

Density

0.995 g/cu cm at 25 °C
0.993-1.002

LogP

1.88 (LogP)
1.88
log Kow = 1.88

Odor

Floral odor
Blossomy-balsamic odor, slightly reminiscent of hyacinths
Sweet, hyacinth-mignonette odo

Appearance

Liquid

Melting Point

-18 °C
< -18 °C

UNII

U04IC2765C

GHS Hazard Statements

Aggregated GHS information provided by 1855 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1855 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1854 of 1855 companies with hazard statement code(s):;
H315 (98.06%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 3-Phenylpropanol is a colorless liquid. It smells like hyacinths and tastes similar to apricot. 3-Phenylpropanol is very soluble in water. It occurs in many fruits and berries, cinnamon and some types of balsam. 3-Phenylpropanol occurs in tobacco smoke. USE: 3-Phenylpropanol is used to as a food flavoring, a cosmetic preservative, and as a fragrance in perfumes, personal care products, detergents, fabric softeners, candles, and incense. EXPOSURE: Workers that use or produce 3-phenylpropanol may breathe in vapors or have direct skin contact. The general population may be exposed when eating foods containing 3-phenylpropanol or by breathing in vapors or having direct skin contact when using consumer products containing 3-phenylpropanol. If 3-phenylpropanol is released to air, it will be broken down by reaction with other chemicals. It will not be broken down by light. If released to water or soil, it is not expected to bind to soil particles or suspended particles. 3-Phenylpropanol is expected to move through soil. 3-Phenylpropanol is not expected to move into air from wet soils or water surfaces. 3-Phenylpropanol is expected to be broken down by microorganisms and may not build up in tissues of aquatic organisms. RISK: Information about the potential health effects of exposure to 3-phenylpropanol are limited. Skin irritation and allergic skin reactions did not occur in human volunteers following skin exposure to low levels of 3-phenylpropanol. Moderate-to-severe skin irritation was observed in laboratory animals following skin exposure to undiluted 3-phenylpropanol. No health effects were observed in laboratory animals exposed once to high oral doses. The potential for 3-phenylpropanol to cause birth defects or reproductive effects has not been examined in laboratory animals. The potential for 3-phenylpropanol to cause cancer has not been examined in laboratory animals. The potential for 3-phenylpropanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.0234 mm Hg at 25 °C (extrapolated from higher temperatures)

Pictograms

Irritant

Irritant

Other CAS

93842-54-7
122-97-4
1335-12-2

Absorption Distribution and Excretion

An in vitro percutaneous absorption study of 3-phenyl-1-propanol, across human skin was conducted using a diffusion cell. Skin samples, approximately 280 um thick, were obtained from cosmetic surgical human abdominal skin. The dermatomed skin samples were fixed in 4% formaldehyde, embedded in paraffin. 3-Phenyl-1-propanol (5.0 mg/mL, working concentration) was dissolved in buffer solution at a concentration equivalent to approximately 75% of its solubility in that medium. The solution was used to fill the donor compartment while the receptor compartment was filled with pH 7.4 buffer solution. The experiments were carried out at 37 °C. The cells were immersed in a thermostatically regulated water bath. Assay duration was 7 hr. Receptor compartment sampling was carried out every 30 min and the extracted samples were replaced with the buffer solution. Samples were analyzed by gas chromatograph with a flame ionization detector. The mean permeability coefficient for 3-phenyl-1-propanol was reported to be 52.35 +/- 4.98 Kp[cm/hour] and the flow value was 1.18 +/- 0.11 J[mg/hr].

Wikipedia

3-phenyl-1-propanol

Use Classification

EPA Safer Chemical Functional Use Classes -> Defoamers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Solvent

Methods of Manufacturing

By hydrogenation of either cinnamic aldehyde or cinnamic alcohol.
Hydrocinnamic alcohol is prepared by hydrogenation of cinnamaldehyde. A mixture of hydrocinnamic alcohol and the isomeric 2-phenylpropanol can be obtained from styrene by a modified oxo synthesis. The two isomers can be separated by distillation.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
Benzenepropanol: ACTIVE
1-Propanol, phenyl-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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